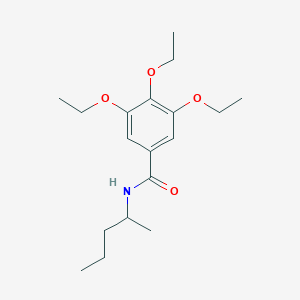![molecular formula C21H25NO2 B308780 N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide](/img/structure/B308780.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide, also known as CYH-33, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various research applications, including the study of biological mechanisms and the development of new drugs. In
Mecanismo De Acción
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide involves the inhibition of certain enzymes and proteins. Specifically, this compound has been shown to inhibit the activity of protein kinase C and phospholipase C. These enzymes play important roles in various physiological processes, including cellular signaling and regulation of gene expression. Inhibition of these enzymes by this compound may have therapeutic implications for the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various experimental models. In vitro studies have shown that this compound inhibits the activity of protein kinase C and phospholipase C, resulting in decreased cell proliferation and increased apoptosis. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide in lab experiments is its specificity for certain enzymes and proteins. This compound has been shown to selectively inhibit the activity of protein kinase C and phospholipase C, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide. One area of research is the development of new drugs based on the structure of this compound. Modifications to the structure of this compound may improve its potency and selectivity, making it a more effective lead compound for drug development.
Another area of research is the study of the role of this compound in various physiological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic implications for the treatment of various diseases.
Overall, this compound is a promising compound that has shown potential in various scientific research applications. Further research is needed to fully explore its potential and develop new drugs based on its structure.
Métodos De Síntesis
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide involves the reaction of 2-ethoxy-1-naphthoic acid with cyclohexene and ethylamine. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis method has been optimized to ensure a high yield and purity of this compound.
Aplicaciones Científicas De Investigación
N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide has been studied for its potential use in various scientific research applications. One area of research is the study of biological mechanisms, particularly the role of this compound in modulating the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase C. This inhibition may have therapeutic implications for the treatment of various diseases, including cancer and inflammation.
Another area of research is the development of new drugs. This compound has been studied for its potential use as a lead compound in the development of new drugs that target specific enzymes and proteins. The structure of this compound can be modified to improve its potency and selectivity, making it a promising candidate for drug development.
Propiedades
Fórmula molecular |
C21H25NO2 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C21H25NO2/c1-2-24-19-13-12-17-10-6-7-11-18(17)20(19)21(23)22-15-14-16-8-4-3-5-9-16/h6-8,10-13H,2-5,9,14-15H2,1H3,(H,22,23) |
Clave InChI |
QXBYAGLMAJIKFV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CCCCC3 |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




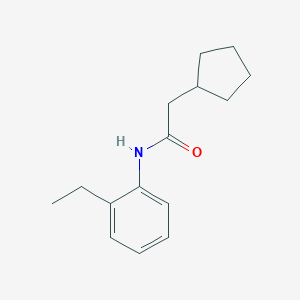

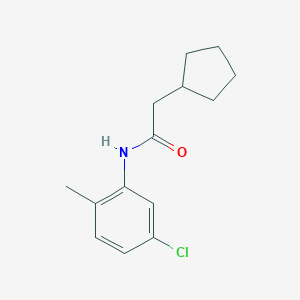
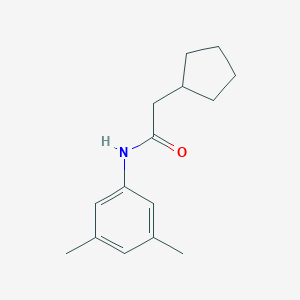
![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
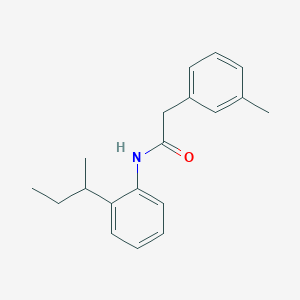
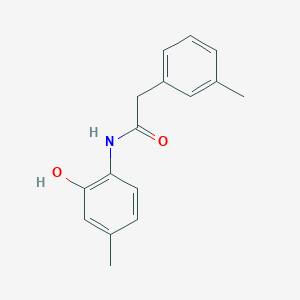


![4-chloro-3-[(cyclopentylacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B308717.png)
![N-[4-(diethylamino)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308719.png)
